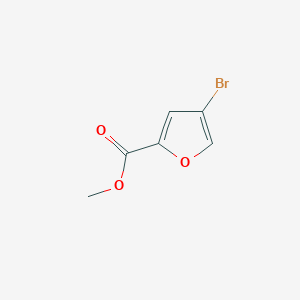

Methyl 4-bromofuran-2-carboxylate

Overview

Description

Methyl 4-bromofuran-2-carboxylate (CAS: 58235-80-6) is a brominated furan ester with the molecular formula C₆H₅BrO₃ and a molecular weight of 205.01 g/mol . It is widely utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and ester deprotection processes . The compound is stored under dry conditions at 2–8°C due to its sensitivity to moisture and thermal degradation . Its bromine substituent at the 4-position and ester group at the 2-position make it a versatile building block for synthesizing functionalized heterocycles and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromofuran-2-carboxylate can be synthesized through several methods. One common method involves the bromination of methyl furan-2-carboxylate. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4-position of the furan ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromofuran-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-bromofuran-2-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to interact with biological systems makes it a valuable building block for drug development.

Case Study: Adenosine Receptor Interaction

Research indicates that this compound interacts with adenosine receptors, which are critical in regulating physiological processes such as blood pressure and immune function. This interaction suggests potential therapeutic applications in treating conditions like hypertension and inflammation .

Organic Synthesis

The compound is widely used in organic synthesis due to its structural properties, allowing it to participate in various chemical transformations.

Synthetic Methodologies

Common synthetic methodologies involving this compound include:

- Cross-Coupling Reactions : Used for forming carbon-carbon bonds.

- Nucleophilic Substitutions : Facilitating the introduction of new functional groups.

- Cycloadditions : Leading to the formation of cyclic compounds.

These reactions enable chemists to construct complex organic molecules efficiently, enhancing its utility in developing biologically active compounds .

Agrochemical Development

This compound is also explored for its potential applications in agrochemicals. Its unique reactivity allows for the synthesis of novel pesticides and herbicides that can target specific pests while minimizing environmental impact.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| Methyl 5-bromofuran-2-carboxylate | Bromination at C5 | Different reactivity profile due to bromine position |

| Methyl furan-2-carboxylate | Unsubstituted furan ring | Lacks halogen substituents, affecting reactivity |

| 4-Bromofuran-2-carboxylic acid | Acidic functional group instead of ester | More polar; different solubility and reactivity |

| Methyl 3-bromofuran-2-carboxylate | Bromination at C3 | Alters electronic properties compared to C4 position |

This compound stands out due to its specific bromination pattern at the 4-position of the furan ring, which significantly influences its chemical behavior and potential applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of methyl 4-bromofuran-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the ester group play crucial roles in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally or functionally similar to methyl 4-bromofuran-2-carboxylate, differing in substituent positions, heteroatoms, or ester groups.

Positional Isomers and Substituted Derivatives

Methyl 5-Bromofuran-2-Carboxylate (CAS: 2527-99-3)

- Molecular Formula : C₆H₅BrO₃ (identical to methyl 4-bromo isomer).

- Key Differences : The bromine substituent is at the 5-position instead of the 4-position. This positional isomerism significantly alters reactivity in electrophilic substitution and cross-coupling reactions. For example, steric hindrance at the 5-position may reduce coupling efficiency compared to the 4-bromo isomer .

- Purity : Typically available at 95% purity, slightly lower than the 98% purity of methyl 4-bromo derivatives .

Ethyl 5-Bromofuran-2-Carboxylate (CAS: 6132-37-2)

- Molecular Formula : C₇H₇BrO₃.

- Key Differences : The ethyl ester group increases molecular weight (221.07 g/mol) and lipophilicity (LogP ≈ 2.1) compared to the methyl ester. Ethyl esters generally exhibit slower hydrolysis rates under basic conditions .

4-Bromo-2-Furoic Acid

- Synthesis: Derived from this compound via ester deprotection using potassium hydroxide in methanol. This reaction achieves 100% conversion in 24 hours, far exceeding the 12% conversion observed with non-brominated furoic acid under similar conditions .

- Applications: Used as a monomer in supramolecular hydrogels due to its enhanced acidity and hydrogen-bonding capacity.

Heteroatom-Substituted Analogs

Methyl 4-Bromothiophene-2-Carboxylate (CAS: 62224-16-2)

- Molecular Formula : C₆H₅BrO₂S.

- Key Differences : Replaces the furan oxygen with sulfur, altering electronic properties. The sulfur atom increases electron density at the 2-position, enhancing nucleophilic aromatic substitution reactivity.

- Physical Properties : Higher density (1.63 g/cm³) and boiling point (278°C) compared to the furan analog (density ~1.5 g/cm³, boiling point ~250°C) .

Brominated Benzofuran Esters

Ethyl 4-Bromo-2-Formyl-7-Methyl-5-[(4-Methylbenzoyl)Oxy]-1-Benzofuran-3-Carboxylate

- Molecular Formula : C₂₂H₁₉BrO₆.

- Key Differences : A poly-substituted benzofuran derivative with a formyl group and benzoyloxy substituent. The extended aromatic system increases molecular complexity and UV absorption, making it suitable for photochemical applications .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP |

|---|---|---|---|---|---|---|

| This compound | 58235-80-6 | C₆H₅BrO₃ | 205.01 | ~250 | ~1.5 | 1.8 |

| Methyl 5-bromofuran-2-carboxylate | 2527-99-3 | C₆H₅BrO₃ | 205.01 | ~245 | ~1.5 | 1.7 |

| Methyl 4-bromothiophene-2-carboxylate | 62224-16-2 | C₆H₅BrO₂S | 221.07 | 278 | 1.63 | 2.3 |

| 4-Bromo-2-furoic acid | N/A | C₅H₃BrO₃ | 190.98 | Sublimes | N/A | 1.2 |

Table 2: Reactivity Comparison in Cross-Coupling Reactions

Key Research Findings

Ester Deprotection Kinetics: this compound undergoes complete hydrolysis to 4-bromo-2-furoic acid within 24 hours under mild basic conditions (KOH/MeOH, 50°C). This rate is 8× faster than non-brominated furoic acid derivatives .

Cross-Coupling Utility : In Suzuki-Miyaura reactions, the 4-bromo isomer achieves higher yields (70%) compared to 5-bromo analogs (55%), attributed to reduced steric hindrance and optimal halogen positioning for palladium catalysis .

Thermal Stability : The methyl ester group decomposes above 250°C, whereas ethyl analogs show marginally higher stability due to increased alkyl chain length .

Biological Activity

Methyl 4-bromofuran-2-carboxylate is a chemical compound that has gained attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₅BrO₃

- Molecular Weight : 205.01 g/mol

- CAS Number : 58235-80-6

The compound features a bromine atom attached to a furan ring, which is known for its reactivity and ability to participate in various biological interactions.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against a range of pathogens. Studies have shown that it exhibits significant antibacterial effects, particularly against multidrug-resistant strains.

- Study Findings :

- In vitro studies demonstrated that the compound showed effective inhibition against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae .

- The Minimum Inhibitory Concentration (MIC) values were determined, with notable activity observed at concentrations as low as 10 mg/mL.

| Pathogen | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Acinetobacter baumannii | 10 | 18 |

| Klebsiella pneumoniae | 20 | 15 |

| Staphylococcus aureus | 30 | 12 |

2. Anticancer Activity

Research has also explored the anticancer potential of this compound. It has been found to inhibit the proliferation of various cancer cell lines.

- Case Study : A study focused on the compound's effect on human breast cancer cells (MCF-7) revealed that it induces apoptosis through the activation of caspase pathways .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancerous cells. For instance, it is believed to disrupt cellular processes by inhibiting key enzymes involved in cell wall synthesis in bacteria and inducing stress responses in cancer cells.

Enzyme Inhibition Studies

Inhibition assays have shown that this compound effectively inhibits enzymes critical for bacterial survival, such as:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-bromofuran-2-carboxylate?

this compound is typically synthesized via bromination of methyl furan-2-carboxylate derivatives. A two-step approach involves:

- Esterification : Reacting furan-2-carboxylic acid with methanol under acidic catalysis to form methyl furan-2-carboxylate.

- Electrophilic aromatic substitution : Bromination at the 4-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize side reactions like di-bromination. For analogous brominated heterocycles, purification via column chromatography is recommended to isolate the monobrominated product .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Grow high-quality crystals using slow evaporation in solvents like dichloromethane/hexane.

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Structure refinement : Employ SHELXL (for small molecules) to refine atomic coordinates, thermal parameters, and occupancy. Mercury software visualizes bond lengths, angles, and packing interactions. The bromine atom’s high electron density aids in phasing, and SHELX’s robust refinement handles disorder or twinning .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (tested to EN 166 standards).

- Engineering controls : Use fume hoods to avoid inhalation (Category 4 acute toxicity).

- Waste disposal : Collect halogenated waste in designated containers for incineration.

- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Safety data for related brominated esters highlight risks of skin/eye irritation (H315, H319) .

Advanced Research Questions

Q. How can ring puckering and conformational dynamics of the furan moiety be quantified?

Cremer and Pople’s puckering parameters (amplitude , phase angle ) are used to analyze non-planarity. For this compound:

- Calculate the mean plane of the furan ring from SCXRD coordinates.

- Compute deviations () of each atom from this plane.

- Use the formula to determine puckering amplitude. The bromine substituent may induce asymmetry, altering and pseudorotational pathways. ORTEP-3 can visualize thermal ellipsoids to assess dynamic disorder .

Q. What methodologies resolve discrepancies in observed vs. calculated bond lengths during crystallographic refinement?

- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors.

- Disorder modeling : Split atomic positions and refine occupancy ratios (e.g., bromine disorder in the lattice).

- Validation tools : Mercury’s Mogul database checks bond/angle outliers against similar structures. For high-resolution data, anisotropic refinement improves accuracy, while restraints (e.g., DFIX) stabilize poorly resolved regions .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The C-Br bond in this compound enables Pd-catalyzed couplings (Suzuki, Heck). Key considerations:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands (e.g., XPhos) enhances oxidative addition.

- Solvent/base optimization : Use toluene/EtOH with K₂CO₃ for Suzuki couplings.

- Steric effects : The ester group at C2 may hinder coupling at C4; microwave-assisted heating (100–120°C) can improve yields. Monitor reaction progress via TLC or GC-MS to detect debromination byproducts .

Properties

IUPAC Name |

methyl 4-bromofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEXKLRKXLRNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481916 | |

| Record name | Methyl 4-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58235-80-6 | |

| Record name | Methyl 4-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.